molecular formula C8H11BrS B15322530 2-(3-Bromopropyl)-3-methylthiophene CAS No. 165803-44-1

2-(3-Bromopropyl)-3-methylthiophene

Cat. No.: B15322530
CAS No.: 165803-44-1
M. Wt: 219.14 g/mol
InChI Key: FTKGTMDYKAYGJD-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-3-methylthiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by a thiophene ring substituted with a 3-bromopropyl group and a methyl group. Thiophenes are known for their aromatic properties and are widely used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-3-methylthiophene typically involves the bromination of 3-methylthiophene followed by a nucleophilic substitution reaction. One common method is as follows:

    Bromination of 3-Methylthiophene: 3-Methylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 2-position.

    Nucleophilic Substitution: The resulting 2-bromo-3-methylthiophene is then reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-3-methylthiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the thiophene ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) and solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide) in solvents like acetic acid.

    Reduction: Reducing agents (e.g., lithium aluminum hydride) in solvents like tetrahydrofuran (THF).

Major Products

    Substitution: Products include 2-(3-aminopropyl)-3-methylthiophene, 2-(3-mercaptopropyl)-3-methylthiophene, etc.

    Oxidation: Products include this compound sulfoxide and sulfone.

    Reduction: Products include 2-(3-propyl)-3-methylthiophene.

Scientific Research Applications

2-(3-Bromopropyl)-3-methylthiophene has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and in the study of aromatic substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of materials such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-3-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom in the 3-bromopropyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromopropyl)thiophene: Lacks the methyl group at the 3-position.

    3-Methylthiophene: Lacks the 3-bromopropyl group.

    2-Bromo-3-methylthiophene: Lacks the propyl chain.

Uniqueness

2-(3-Bromopropyl)-3-methylthiophene is unique due to the presence of both a 3-bromopropyl group and a methyl group on the thiophene ring

Properties

CAS No.

165803-44-1

Molecular Formula

C8H11BrS

Molecular Weight

219.14 g/mol

IUPAC Name

2-(3-bromopropyl)-3-methylthiophene

InChI

InChI=1S/C8H11BrS/c1-7-4-6-10-8(7)3-2-5-9/h4,6H,2-3,5H2,1H3

InChI Key

FTKGTMDYKAYGJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CCCBr

Origin of Product

United States

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